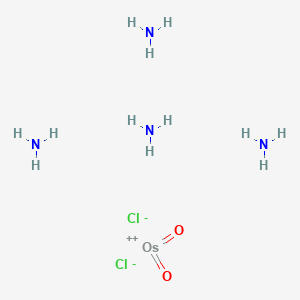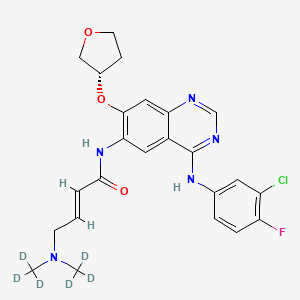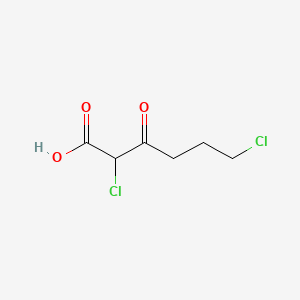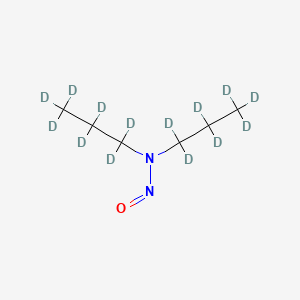
N-Nitrosodipropylamine-d14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nitrosodipropylamine-d14 is a stable isotope labelled compound . It is a derivative of N-Nitrosodipropylamine . The molecular formula is C6 2H14 N2 O and the molecular weight is 144.27 .
Synthesis Analysis
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . A primary stock solution of 2000 µg/mL of nine N-nitrosamines in methanol was used to prepare working solutions. The internal standard working solutions of N-nitrosomethylamine (NDMA-d 6) and N-nitrosodipropylamine (NDPA-d 14) were prepared from a stock solution containing 1000 µg/mL each .Molecular Structure Analysis
The linear formula of N-Nitrosodipropylamine-d14 is (CD3CD2CD2)2NNO .Physical And Chemical Properties Analysis
N-Nitrosodipropylamine-d14 is a clear to pale yellow liquid . It has a boiling point of 206 °C (lit.) and a density of 1.013 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Ultratrace Analysis in Drinking Water : NDPA-d14 is used as an internal standard in the ultratrace analysis of nitrosodipropylamine (NDPA) in drinking water. Advanced sample preparation techniques coupled with gas-chromatography mass-spectrometry can detect NDPA at concentrations as low as 0.2 ng/L, significantly below the minimum reporting levels. This method has been applied to screen for possible NA contamination in selected drinking water sources (Dzisam & Logue, 2019).
Determination in Soy Sauce : In food safety, a method involving QuEChERS purification and isotope dilution gas chromatography-mass spectrometry uses NDPA-d14 as an internal standard for determining N-nitrosamines in soy sauce. This method is sensitive, rapid, and offers good specificity with negligible matrix effects (Zeng et al., 2016).
Testing in Rubber or Elastomer Products : A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method uses NDPA-d14 as an internal standard for determining N-nitrosamines released into artificial saliva from rubber or elastomer teats and soothers. This method provides low limits of detection and good linearity for the studied concentration ranges (Sung et al., 2010).
Analysis in Water Treatment Plants : In environmental monitoring, NDPA-d14 is used as an internal standard in the analysis of N-nitrosamines in water treatment plants and distribution systems. An ultra-performance liquid chromatography-tandem mass spectrometry method was developed for this purpose, demonstrating the occurrence of N-nitrosamines in several water treatment plants in China (Wang et al., 2012).
Identification in Human Postmortem Organs : NDPA-d14 is also relevant in toxicological studies. For instance, a method was developed for the quantitative determination of volatile N-nitrosamines in human postmortem organs, using NDPA-d14 in combination with other methods (Cooper, Lemoyne, & Gauvreau, 1987).
Safety and Hazards
N-Nitrosodipropylamine-d14 is highly flammable and toxic if swallowed, in contact with skin, or if inhaled. It causes damage to organs and may cause cancer . N-Nitrosodipropylamine, the unlabelled compound, is a confirmed carcinogen with experimental carcinogenic, neoplastigenic, tumorigenic data. It is moderately toxic by ingestion and subcutaneous routes. It is an experimental teratogen and when heated to decomposition it emits toxic fumes of NOx .
Zukünftige Richtungen
Stable isotopes like N-Nitrosodipropylamine-d14 have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . This suggests that N-Nitrosodipropylamine-d14 and similar compounds could continue to play a significant role in pharmaceutical research and development.
Wirkmechanismus
Target of Action
N-Nitrosodipropylamine-d14 is the deuterium labeled N-Nitrosodipropylamine . It’s primarily used in research as a stable isotope
Mode of Action
N-Nitrosodipropylamine-d14, like other stable isotopes, is often incorporated into drug molecules as tracers for quantitation during the drug development process . The deuterium labeling can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
It’s worth noting that stable isotopes like n-nitrosodipropylamine-d14 are often used in metabolic studies to trace the fate of an element or compound as it moves through a complex system .
Pharmacokinetics
The deuterium substitution in the molecule has been noted to potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
As a stable isotope, it’s primarily used as a tracer in drug development and metabolic studies .
Action Environment
It’s important to note that the stability of isotopes like n-nitrosodipropylamine-d14 can be influenced by various factors, including temperature and storage conditions .
Eigenschaften
IUPAC Name |
N,N-bis(1,1,2,2,3,3,3-heptadeuteriopropyl)nitrous amide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-3-5-8(7-9)6-4-2/h3-6H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKFDHTUAUWZPQ-ZLKPZJALSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Nitrosodipropylamine-d14 | |
CAS RN |
93951-96-3 |
Source


|
| Record name | 93951-96-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: Why is N-Nitrosodipropylamine-d14 used in this research?
A1: N-Nitrosodipropylamine-d14 serves as an internal standard in the isotope dilution gas chromatography-mass spectrometry (GC-MS) method for quantifying N-nitrosamines (NAs) in soy sauce []. This means it is added to the soy sauce samples at a known concentration before analysis.
Q2: What are the benefits of using an internal standard like N-Nitrosodipropylamine-d14?
A2: Using an internal standard like N-Nitrosodipropylamine-d14 offers several advantages []:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

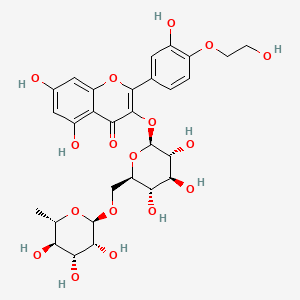




![(10aR,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,8,9,10,10b-octahydrobenzo[f]chromene](/img/structure/B580179.png)
![Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B580180.png)
